9-(2-(Dimethylamino)ethyl)-1-methyl-2,6,7-trimethoxycarbazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-(Dimethylamino)ethyl)-1-methyl-2,6,7-trimethoxycarbazole hydrochloride is a complex organic compound with a unique structure that includes a carbazole core substituted with dimethylaminoethyl and trimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-(Dimethylamino)ethyl)-1-methyl-2,6,7-trimethoxycarbazole hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions such as cyclization of appropriate precursors.
Substitution Reactions:
Methoxylation: The trimethoxy groups are introduced via methoxylation reactions, typically using methanol and a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
9-(2-(Dimethylamino)ethyl)-1-methyl-2,6,7-trimethoxycarbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
9-(2-(Dimethylamino)ethyl)-1-methyl-2,6,7-trimethoxycarbazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 9-(2-(Dimethylamino)ethyl)-1-methyl-2,6,7-trimethoxycarbazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound with similar structural features but different applications.
Poly(2-(dimethylamino)ethyl methacrylate): A polymeric form used in various biomedical applications.
Uniqueness
9-(2-(Dimethylamino)ethyl)-1-methyl-2,6,7-trimethoxycarbazole hydrochloride is unique due to its specific substitution pattern on the carbazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple scientific domains.
Properties
CAS No. |
41734-94-5 |
---|---|
Molecular Formula |
C20H27ClN2O3 |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
dimethyl-[2-(2,6,7-trimethoxy-1-methylcarbazol-9-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-13-17(23-4)8-7-14-15-11-18(24-5)19(25-6)12-16(15)22(20(13)14)10-9-21(2)3;/h7-8,11-12H,9-10H2,1-6H3;1H |
InChI Key |
COOZUEYMYNQDRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N(C3=CC(=C(C=C23)OC)OC)CC[NH+](C)C)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.